Butylcyclopentane fundamental properties and characteristics
Butylcyclopentane fundamental properties and characteristics
An In-depth Technical Guide to the Fundamental Properties and Characteristics of Butylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and characteristics of butylcyclopentane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectral data, safety information, and relevant experimental methodologies.
Chemical and Physical Properties
Butylcyclopentane is a cycloalkane with a butyl group attached to a cyclopentane (B165970) ring.[1] It is a colorless liquid at room temperature and is largely non-polar, which dictates its solubility characteristics.[1] It is miscible with many organic solvents such as hexane, diethyl ether, and toluene, but has very low solubility in water.[1]
Table 1: Physical and Chemical Properties of Butylcyclopentane
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [2][3][4][5] |
| Molecular Weight | 126.24 g/mol | [2][3][4] |
| CAS Number | 2040-95-1 | [2][3][4][5] |
| IUPAC Name | Butylcyclopentane | [2][3] |
| Synonyms | n-Butylcyclopentane | [2][3][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.784 g/mL | [4] |
| Boiling Point | 156 °C | [4] |
| Melting Point | -108 °C | [4] |
| Solubility in Water | Insoluble (2.3E-3 g/L at 25°C) | [6] |
| Refractive Index | 1.436 |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and identification of butylcyclopentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: The proton NMR spectrum of butylcyclopentane would show characteristic signals for the protons on the cyclopentane ring and the butyl chain.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For butylcyclopentane, the IR spectrum is characterized by the vibrational frequencies of C-H bonds in the alkane structure. The spectra are typically acquired from a neat liquid sample placed between salt plates (e.g., NaCl or KBr).[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For butylcyclopentane, electron ionization (EI) is a common technique used. The mass spectrum of butylcyclopentane shows a molecular ion peak corresponding to its molecular weight, along with other fragment ions.[6]
Table 2: Summary of Spectral Data for Butylcyclopentane
| Technique | Key Features |
| ¹H NMR | Signals corresponding to protons on the cyclopentane ring and the butyl side chain. |
| ¹³C NMR | Resonances for the nine carbon atoms in their distinct chemical environments. |
| IR Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126, and characteristic fragmentation patterns. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and synthesis of butylcyclopentane.
Determination of Boiling Point
The boiling point of butylcyclopentane can be determined by distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Place a sample of butylcyclopentane in the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Measurement of Refractive Index
The refractive index can be measured using an Abbe refractometer.[7]
Apparatus:
-
Abbe refractometer
-
Dropper
-
Ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
Calibrate the refractometer using a standard sample with a known refractive index.
-
Clean the prism surfaces of the refractometer with ethanol or acetone and allow them to dry.[8]
-
Place a few drops of butylcyclopentane onto the lower prism.[8]
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and the focus to get a sharp line dividing the light and dark fields in the eyepiece.
-
Rotate the knob to bring the dividing line to the center of the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Analysis
3.3.1. NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of butylcyclopentane in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
3.3.2. IR Spectroscopy
Sample Preparation:
-
Place a drop of neat butylcyclopentane between two salt plates (e.g., NaCl).
-
Mount the plates in the spectrometer.
Data Acquisition:
-
Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
3.3.3. Mass Spectrometry
Sample Introduction:
-
Introduce a volatile sample of butylcyclopentane into the mass spectrometer, often via a gas chromatograph (GC-MS).
Data Acquisition:
-
Obtain the mass spectrum using an appropriate ionization method, such as electron ionization (EI).
Synthesis of Butylcyclopentane
Butylcyclopentane can be synthesized via several methods, including the Friedel-Crafts alkylation of cyclopentane and the hydrogenation of butylcyclopentene.
3.4.1. Friedel-Crafts Alkylation of Cyclopentane
This method involves the reaction of cyclopentane with a butyl halide in the presence of a Lewis acid catalyst.[9]
Materials:
-
Cyclopentane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve cyclopentane in anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add 1-chlorobutane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain butylcyclopentane.
3.4.2. Hydrogenation of Butylcyclopentene
This method involves the catalytic hydrogenation of butylcyclopentene.
Materials:
-
Butylcyclopentene
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, dissolve butylcyclopentene in ethanol.
-
Add a catalytic amount of Pd/C.
-
Flush the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete (as monitored by GC or TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent by rotary evaporation to yield butylcyclopentane.
Visualizations
Experimental Workflow for Synthesis
Caption: General Experimental Workflow for Butylcyclopentane Synthesis
Characterization Logic
Caption: Logical Flow for Characterization of Butylcyclopentane
Safety Information
Butylcyclopentane is a flammable liquid and vapor.[2][6] Appropriate safety precautions should be taken when handling this chemical.
Table 3: GHS Hazard Information for Butylcyclopentane
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Warning | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local regulations. |
Data sourced from PubChem and other safety data sheets.[2][6]
This guide provides a solid foundation for understanding the core properties and characteristics of butylcyclopentane. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.
References
- 1. Cyclopentane, butyl- [webbook.nist.gov]
- 2. Butylcyclopentane | High Purity Reagent | For Research [benchchem.com]
- 3. Butylcyclopentane | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-butylcyclopentane [stenutz.eu]
- 5. Cyclopentane, butyl- [webbook.nist.gov]
- 6. Solved 15.2 Mass spectra of butylcyclopentane and | Chegg.com [chegg.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
